Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a hydroxyethyl group, and a dimethylpyrrolidine moiety
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of various organic compounds .
Mode of Action
It’s worth noting that similar compounds have been involved in oxidative self-coupling reactions .
Biochemical Pathways
Similar compounds have been used as intermediates in the synthesis of several novel organic compounds .
Result of Action
Similar compounds have been involved in oxidative self-coupling reactions .
Action Environment
Similar compounds have been used in various environmental conditions as intermediates in the synthesis of several novel organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate typically involves the reaction of 2,2-dimethylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The hydroxyethyl group can be introduced through a subsequent reaction with ethylene oxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactor systems allows for precise control over reaction conditions, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyethyl group .
Scientific Research Applications
Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate: Unique due to its combination of tert-butyl, hydroxyethyl, and dimethylpyrrolidine groups.
Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate.
This compound methyl ester: Similar structure but with a methyl ester group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-9-10(6-7-15)8-13(14,4)5/h10,15H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSJFBQWCBNSQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)CCO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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